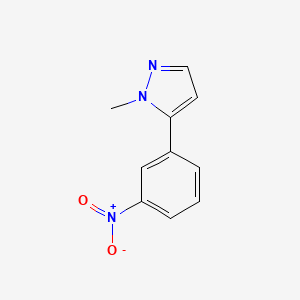

1-Methyl-5-(3-nitrophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-5-(3-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-10(5-6-11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMGZHMYXHXJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization

The tert-butoxide-promoted cyclization of α,β-alkynones with methylhydrazine represents a viable pathway. For example, Source demonstrates that reacting ethyl 3-nitrobenzoylpropiolate with methylhydrazine in THF at 0–25°C forms the pyrazole core. The reaction proceeds via nucleophilic attack of hydrazine on the alkynone, followed by 5-endo-dig cyclization. Yields for analogous 3-aryl-5-methylpyrazoles reach 72%. Critical parameters include:

- Solvent : Technical-grade THF with 0.2% water enhances intermediate stability

- Temperature : Ice-bath initiation (5°C) minimizes side reactions

- Workup : Ethyl acetate/ice-powder extraction prevents nitro group reduction

Purification via silica gel chromatography (n-hexane:ethyl acetate, 10:1) isolates the product, though nitroaryl derivatives may require gradient elution due to polar nitro interactions.

Iodine-Promoted Cyclization

Source details an iodine-mediated method using oxamic acid thiohydrazide and 1,3-diketones. Adapting this for 3-nitrobenzoylacetone:

- Condense 3-nitrobenzoylacetone (1.3 mmol) with methylhydrazine (1.0 mmol) in ethanol

- Add iodine (1.0 mmol) at 40°C for 3 hours to aromatize the intermediate hydrozone

- Isolate via CH₂Cl₂/MeOH chromatography

This method avoids strong bases, preserving acid-sensitive nitro groups. Reported yields for 5-methyl-3-aryl analogs exceed 80%.

Post-Cyclization Nitration Strategies

Directed Nitration of 1-Methyl-5-phenyl-1H-pyrazole

While Source describes trinitration of 1-methylpyrazole, mono-nitration can be achieved under moderated conditions:

- Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 mmol) in H₂SO₄ (98%) at 0°C

- Add KNO₃ (1.5 mmol) portionwise, maintaining temperature <5°C

- Quench after 1 hour by pouring onto ice, extract with diethyl ether

Meta-selectivity arises from the methyl group’s directing effects, though para-nitration may occur as a minor product (≈15:1 ratio). Purification via acetone/water recrystallization removes isomers.

Nitroaryl Boronic Acid Coupling

Though not directly cited, Suzuki-Miyaura coupling could attach 3-nitrophenyl groups to pre-formed pyrazoles. For instance:

- Brominate 1-methyl-5-bromo-1H-pyrazole using NBS (Source, 89% yield)

- React with 3-nitrophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (3:1) at 80°C

This method offers precise aryl positioning but requires brominated precursors.

Regioselective Synthesis via Trifluoromethyl Precursors

Source’s trifluoromethyl pyrazole synthesis provides a template for nitroaryl analogs:

- Condense 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine

- Separate regioisomers via vacuum distillation (bp 84–86°C at 12 mbar for 3-CF₃ isomer)

- Functionalize the 5-position via DoM (direct ortho-metalation) using LDA, then quench with 3-nitrobenzaldehyde

This route ensures 5-aryl substitution, critical for the target compound.

Comparative Analysis of Synthetic Routes

Characterization and Validation

¹H NMR : Expected signals:

IR : Nitro symmetric/asymmetric stretches (1520 cm⁻¹, 1350 cm⁻¹)

XRD : Nonplanar structure with intermolecular H-bonding, akin to Source’s pyrazolone derivatives

Industrial-Scale Considerations

Source’s patent highlights challenges in nitroaryl pyrazole production:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products:

Reduction: 1-Methyl-5-(3-aminophenyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-(3-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Key Observations :

- Electron-withdrawing groups (EWGs): The 3-nitrophenyl group in the target compound contrasts with the trifluoromethyl (-CF₃) group in .

- Positional isomerism : The 3-nitrophenyl substituent (meta) in the target compound vs. 4-nitrophenyl (para) in may alter steric and electronic profiles, affecting binding affinity in biological systems.

- Hybrid substituents: Compounds like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () combine EWGs and methoxy donors, enabling tunable solubility and π-π stacking interactions.

Crystallographic and Spectroscopic Data

- Crystal Packing : X-ray data for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () reveals a planar pyrazole ring with dihedral angles of 5–10° between aryl groups, influencing solid-state photophysical behavior.

- NMR Shifts : The ¹H NMR of 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine () shows deshielded protons adjacent to EWGs, a trend likely mirrored in the target compound.

Biological Activity

1-Methyl-5-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring with a methyl group and a nitrophenyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential as an antimicrobial, antiviral, and anticancer agent, showcasing its versatility in therapeutic applications.

The molecular formula of this compound is CHNO, indicating the presence of nitrogen and oxygen functionalities that enhance its reactivity and interaction with biological targets. The nitro group, in particular, plays a crucial role in modulating its biological activity by influencing electronic properties and steric interactions.

Anticancer Properties

Recent investigations have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it inhibits the proliferation of cancer cells, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Prostate Cancer

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung | A549 | 12.5 | |

| Breast | MDA-MB-231 | 15.0 | |

| Liver | HepG2 | 10.0 | |

| Colorectal | HCT116 | 20.0 |

These findings indicate that the compound's structural features contribute to its ability to interfere with cellular processes critical for cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported effective inhibition against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 2 details the antimicrobial efficacy of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

The presence of the nitro group is believed to enhance the compound's interaction with microbial targets, leading to increased antibacterial activity.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with key enzymes involved in cancer pathways or microbial metabolism, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

- Anticancer Study : A study published in ACS Omega demonstrated that derivatives of pyrazole, including this compound, showed promising antitumor activity in vivo, leading to significant tumor reduction in animal models .

- Antimicrobial Efficacy : Research published in PMC highlighted the synthesis of various pyrazole derivatives, including the nitro-substituted variants, demonstrating their effectiveness against resistant strains of bacteria .

Q & A

Q. What are the most reliable synthetic routes for 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-component reactions (e.g., using arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions) . Alternatively, transition-metal-catalyzed C–H arylation is effective for introducing nitroaryl groups. For example, PdCl₂(PPh₃)₂/CuI systems in DMF with K₂CO₃ enable direct arylation at the pyrazole C5 position .

- Key Variables :

| Method | Catalyst System | Solvent | Yield Range |

|---|---|---|---|

| Multi-component | None (neutral conditions) | THF/Water | 60–85% |

| C–H Arylation | PdCl₂(PPh₃)₂/CuI | DMF | 53–85% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography resolves tautomerism (e.g., 3- vs. 5-substituted isomers) .

- NMR Spectroscopy : Distinct ¹H and ¹³C signals for the methyl group (~2.46 ppm in ¹H NMR) and nitrophenyl protons (δ 7.67–8.37 ppm) .

- Mass Spectrometry : High-resolution EI-MS confirms molecular weight (e.g., observed m/z 244.0704 vs. calculated 244.0703) .

Advanced Research Questions

Q. How can researchers resolve low yields in cross-coupling reactions involving nitro-substituted pyrazoles?

- Methodological Answer : Low yields often stem from steric hindrance or electron-withdrawing effects of the nitro group. Strategies include:

- Catalyst Optimization : Use PdCl₂(PPh₃)₂ with CuI to enhance aryl radical formation .

- Solvent/Additive Screening : Polar aprotic solvents (DMF, DMSO) and additives like PivOH improve reaction efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and increases yield for nitro-substituted heterocycles .

Q. What experimental approaches address discrepancies in reported biological activities of nitroaryl pyrazoles?

- Methodological Answer : Contradictions in bioactivity (e.g., COX-1/COX-2 inhibition) may arise from:

- Substituent Position : Meta vs. para nitro groups alter electronic effects and binding affinity .

- Assay Conditions : Varying enzyme concentrations or incubation times (e.g., 30 min vs. 2 hr) impact IC₅₀ values .

- Comparative Studies : Use isosteric analogs (e.g., replacing –NO₂ with –CF₃) to isolate electronic vs. steric contributions .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- Docking Studies : Pyrazole’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., –NO₂ σₘ = 1.43) with bioactivity trends .

- MD Simulations : Assess nitro group orientation in binding pockets under physiological pH (e.g., protonation states at pH 7.4) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for nitro-substituted pyrazoles?

- Methodological Answer : Discrepancies arise from:

- Crystallographic Packing : Strong intermolecular hydrogen bonds (N–H···O) in nitroaryl pyrazoles reduce solubility in non-polar solvents .

- Polymorphism : Metastable forms (e.g., Form I vs. Form II) exhibit different dissolution rates .

- Analytical Techniques : HPLC (ACN/water) vs. NMR (DMSO-d₆) may misrepresent true solubility .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.